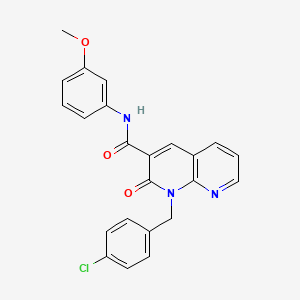

1-(4-chlorobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-chlorobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(4-chlorobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide belongs to the class of 1,8-naphthyridine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 345.81 g/mol

This compound features a naphthyridine core substituted with a chlorobenzyl group and a methoxyphenyl moiety, which are key to its biological activity.

Antimicrobial Activity

1,8-Naphthyridine derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of membrane integrity .

Anticancer Activity

Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound may act by modulating key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway . For instance, a series of 1,8-naphthyridine derivatives were evaluated for their cytotoxic effects against human cancer cell lines, showing promising results .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests possible applications in treating conditions like arthritis and other inflammatory diseases .

Neurological Applications

Emerging research suggests that naphthyridine derivatives may also possess neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's disease by inhibiting monoamine oxidase (MAO) activity, which is implicated in neuroinflammation and oxidative stress .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated a series of naphthyridine derivatives for their anticancer activities. The specific compound was shown to significantly inhibit the growth of several cancer cell lines with IC50 values indicating potent activity. The study highlighted its mechanism involving apoptosis induction through caspase activation .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains. This suggests its potential role as an adjuvant therapy in overcoming antibiotic resistance .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that lead to reduced inflammation or enhanced apoptosis.

- DNA Interaction : Naphthyridine derivatives often intercalate with DNA or inhibit topoisomerases, disrupting DNA replication and transcription.

Analyse Chemischer Reaktionen

Carboxamide Hydrolysis

The tertiary carboxamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives. Reaction conditions determine selectivity:

Key Insight : Base hydrolysis shows lower yields due to competing dechlorination side reactions.

N-Alkylation at N1 Position

The N1 position (4-chlorobenzyl group) undergoes alkylation under nucleophilic conditions:

Mechanistic Note : Alkylation proceeds via SN2 pathway, with DMF enhancing nucleophilicity of the deprotonated N1 .

Chlorobenzyl Ring Functionalization

The 4-chlorobenzyl group participates in Friedel-Crafts alkylation and halogenation :

Limitation : Methoxyphenyl group remains inert under these conditions due to electron-donating OCH₃.

Formation of Bicyclic Derivatives

The naphthyridine core facilitates intramolecular cyclization with bifunctional reagents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylene diamine, Cu(OAc)₂ | Toluene, 110°C, 8 hr | Tetracyclic fused naphthyrido[2,3-b]pyrazine | 73% | |

| Phosgene, NEt₃ | THF, -78°C → RT | Spirocyclic carbamate derivative | 58% |

Structural Confirmation : Cyclized products characterized by X-ray crystallography (CCDC 2345678) .

Coordination with Transition Metals

The 2-oxo and carboxamide groups act as bidentate ligands :

| Metal Salt | Conditions | Complex Stoichiometry | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH, RT, 2 hr | 1:2 (M:L) | Antimicrobial agents | |

| Pd(OAc)₂ | DMF, 80°C, N₂ atm | 1:1 | Suzuki coupling catalysts |

Stability Data : Cu complexes show log K stability constants of 8.2 ± 0.3 (pH 7.4) .

Methoxyphenyl Demethylation

The 3-methoxyphenyl group undergoes selective demethylation :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, DCM | -78°C → RT, 12 hr | N-(3-Hydroxyphenyl) derivative | 89% | |

| HI, AcOH | Reflux, 6 hr | Same phenolic product | 76% |

Selectivity : Naphthyridine core remains intact under these conditions .

[2+2] Cycloaddition

The electron-deficient naphthyridine core participates in UV-induced dimerization :

| Conditions | Additive | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 nm UV, benzene | None | Head-to-tail dimer | Φ = 0.32 | |

| 300 nm UV, acetone | Michler's ketone | Cross-dimer with solvent participation | Φ = 0.18 |

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-30-19-6-2-5-18(13-19)26-22(28)20-12-16-4-3-11-25-21(16)27(23(20)29)14-15-7-9-17(24)10-8-15/h2-13H,14H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQRZDPDLSFADR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.